N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide
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Description
“N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide” is a complex organic compound. It’s closely related to 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of related compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of the compound can be represented by the Inchi Code: 1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10) . The molecular weight is 151.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, cyclization, elimination, methylation, and further condensation .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 151.17 . The compound’s Inchi Code is 1S/C7H9N3O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10) .Mechanism of Action
While the exact mechanism of action for “N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide” is not specified, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Properties
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-12(16)14-7-11-13-6-9-8-17-5-4-10(9)15-11/h6H,4-5,7-8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKGLTWACNCGCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=C2COCCC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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